1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose

Descripción

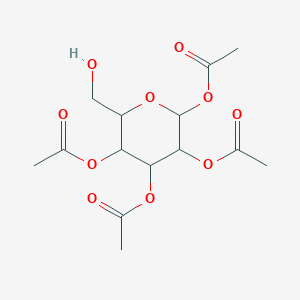

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose (CAS 13100-46-4) is a fully acetylated monosaccharide derivative of glucose. Its molecular formula is C₁₄H₂₀O₁₀, with an average molecular mass of 348.30 g/mol and a monoisotopic mass of 348.105647 Da . The compound is characterized by four acetyl groups at positions 1, 2, 3, and 4 of the β-D-glucopyranose ring, leaving the hydroxyl group at position 6 unprotected. It is commercially available as a white crystalline powder with a melting point of 126–128°C and solubility in chloroform (CHCl₃), where it exhibits a specific optical rotation of [α]²⁰D = +8° . This compound is widely utilized in carbohydrate chemistry as a protected intermediate for synthesizing glycosides, oligosaccharides, and glycoconjugates .

Propiedades

IUPAC Name |

[4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-15H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQXFAYSNRWXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927032 | |

| Record name | 1,2,3,4-Tetra-O-acetylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13100-46-4 | |

| Record name | NSC409250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetra-O-acetylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Tritylation of the C-6 Hydroxyl Group

The primary method involves protecting the C-6 hydroxyl group of D-glucose with a trityl (triphenylmethyl) group. This step ensures selective acetylation of the remaining hydroxyls:

Detritylation and Acyl Migration

Removal of the trityl group under acidic conditions (e.g., trifluoroacetic acid) generates a mixture of isomers due to acyl migration:

Key factors influencing isomer distribution include:

-

Temperature : At 65°C, the reaction minimizes by-products, yielding ~80% combined isomers.

-

Reaction Time : Prolonged exposure (>90 min) increases decomposition.

Chromatographic Separation of Isomers

The separation of 1,2,3,4- and 1,2,3,6-tetra-O-acetyl isomers is challenging due to similar polarities. Flash column chromatography with hexane:ethyl acetate (1:1) achieves partial resolution, though yields are modest (~30% for the 1,2,3,4 isomer).

Optimization of Reaction Conditions

Temperature and Time Effects

Data from polymerization studies (Table 1) reveal that lower temperatures favor higher molecular weight products but complicate isomer isolation.

Table 1: Impact of Temperature on Detritylation

| Temperature (°C) | Reaction Time (h) | Isomer Ratio (1,2,3,4:1,2,3,6) | By-Product Formation |

|---|---|---|---|

| 65 | 1.5 | 1:8 | Minimal |

| 80 | 1.5 | 1:12 | Significant |

Solvent and Catalyst Selection

-

Solvent : Dichloroethane minimizes side reactions during polymerization.

-

Catalyst : Boron trifluoride etherate facilitates glycosidic bond formation but requires strict anhydrous conditions.

Industrial-Scale Production Considerations

Cost-Efficiency and Scalability

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-glucose.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: D-glucose.

Oxidation: Carboxylic acids.

Substitution: Various substituted glucopyranose derivatives.

Aplicaciones Científicas De Investigación

Carbohydrate Chemistry

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is primarily utilized as an intermediate in the synthesis of glycosides and oligosaccharides. Its acetylated form enhances stability and solubility, making it easier to manipulate during chemical reactions. Researchers employ this compound to study carbohydrate structures and their biological functions. Notably, it facilitates the synthesis of disaccharides and other complex carbohydrates essential for understanding metabolic pathways and enzyme interactions .

Pharmaceutical Development

In the pharmaceutical sector, this compound plays a crucial role in drug formulation. Its ability to enhance the solubility and stability of pharmaceutical compounds is vital for effective drug delivery systems. For instance, it has been used in the formulation of glucuronide derivatives for cancer therapies, improving the bioavailability of certain drugs . The compound's properties make it suitable for developing prodrugs that can be activated within the body to release therapeutic agents.

Food Industry

This compound serves as a natural sweetening agent and flavor enhancer in food products. Its application provides a healthier alternative to synthetic sweeteners while maintaining desirable taste profiles. The compound's safety and efficacy in food applications have made it popular among manufacturers seeking natural ingredients .

Biotechnology

In biotechnology, this compound contributes to the production of biopolymers and biofuels. It is involved in various processes aimed at creating sustainable practices within industrial applications. For example, its derivatives are used in the synthesis of polysaccharides that can serve as biodegradable materials or renewable energy sources .

Research and Development

The versatility of this compound extends to laboratory research where it aids in studying enzyme interactions and metabolic pathways. Its role as a substrate in various biochemical assays allows researchers to gain insights into biological processes at the molecular level . The compound is also significant in developing new analytical methods for carbohydrate analysis.

Case Studies

Mecanismo De Acción

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose involves its hydrolysis to release D-glucose, which can then participate in various metabolic pathways. The acetyl groups protect the hydroxyl functionalities, allowing selective reactions to occur at other positions on the glucose molecule .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose

A key positional isomer, 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose (CAS 10343-06-3), differs in acetylation sites (positions 2, 3, 4, 6 vs. 1, 2, 3, 4). This structural variation significantly impacts reactivity:

- Reactivity in Glycosylation: The 2,3,4,6 isomer retains a free hydroxyl group at the anomeric (C1) position, enabling direct participation in glycosylation reactions without prior deprotection. In contrast, the 1,2,3,4-tetra-O-acetyl derivative requires selective deacetylation at C1 for glycosidic bond formation .

- Applications : The 2,3,4,6 isomer is a preferred substrate for enzymatic and chemical glycosylations, particularly in oligosaccharide synthesis, due to its accessible C1 hydroxyl group .

Functional Group Variations: 1,3,4,6-Tetra-O-acetyl-2-(N-acetylacetamido)-2-deoxy-β-D-glucopyranose

This derivative replaces the C2 hydroxyl with an N-acetylacetamido group , creating a glucosamine analog. Key distinctions include:

- Synthetic Utility: The presence of the amino group at C2 enables selective modifications, such as coupling with carboxylic acids or participation in click chemistry, which are inaccessible to the parent 1,2,3,4-tetra-O-acetyl compound .

- Physical Properties : The N-acetylacetamido substitution increases molecular weight (383.78 g/mol ) and alters solubility, favoring polar aprotic solvents like dimethylformamide (DMF) .

Protecting Group Strategies: 1,2,3,4-Tetra-O-acetyl-6-O-trityl-β-D-glucopyranose

The addition of a trityl group at C6 introduces steric hindrance, which:

- Selective Reactivity : Protects the C6 hydroxyl from undesired reactions, enabling sequential deprotection strategies in multi-step syntheses .

- Solubility: The bulky trityl group reduces solubility in non-polar solvents compared to the parent compound .

Methylated Analog: 2,3,4,6-Tetra-O-methyl-D-glucose

Replacing acetyl groups with methyl groups yields 2,3,4,6-Tetra-O-methyl-D-glucose (C₁₀H₂₀O₆, MW 236.26). Differences include:

- Stability : Methyl ethers are hydrolytically stable under acidic or basic conditions, unlike acetyl groups, which are labile in basic environments .

- Applications : Methylated derivatives are standard references in mass spectrometry for carbohydrate structural analysis .

Oligosaccharide Derivatives: β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate

This disaccharide derivative (C₂₈H₃₈O₁₉, MW 678.59) highlights the role of acetylated glucoses in constructing complex carbohydrates:

- Structural Complexity : The compound contains two acetylated glucose units linked via a β-1,4-glycosidic bond, demonstrating utility in synthesizing biologically relevant oligosaccharides .

- Thermal Properties: The melting point (159–160°C) is higher than monosaccharide derivatives due to increased molecular rigidity .

Actividad Biológica

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose is a carbohydrate derivative that plays a significant role in organic synthesis and biological applications. As a protected form of D-glucose, this compound has been extensively studied for its biochemical properties and biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the acetylation of the hydroxyl groups on the glucose molecule. This modification enhances its stability and reactivity in biochemical reactions.

- Chemical Formula : CHO

- Molecular Weight : 288.25 g/mol

- Melting Point : 126-128 °C

This compound is involved in several biochemical processes:

- Synthesis of Glycosides : It serves as a substrate for glycosyltransferases and glycosidases, facilitating the formation of glycosidic bonds crucial for the synthesis of oligosaccharides and glycoconjugates.

- Cell Signaling : The compound influences cell signaling pathways by modulating glycoprotein and glycolipid synthesis, essential for cellular communication .

The biological activity of this compound is primarily attributed to its hydrolysis to D-glucose. This process allows it to participate in various metabolic pathways:

- Enzyme Interactions : The compound interacts with enzymes such as glycosyltransferases, which are vital for carbohydrate metabolism. The acetyl groups protect hydroxyl functionalities during synthetic reactions, enabling selective deprotection and further functionalization .

- Stability and Degradation : In laboratory settings, the stability of this compound is critical. Over time, the acetyl groups can hydrolyze to yield beta-D-glucopyranose, affecting its efficacy in synthetic and enzymatic assays.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies indicate that derivatives of this compound can inhibit fungal growth and enhance plant defense mechanisms against pathogens .

- Potential Drug Applications : The compound has been explored for use in drug delivery systems and as a prodrug due to its ability to modulate the release of active pharmaceutical ingredients .

Case Studies

Several studies highlight the biological activity of this compound:

- Plant-Fungus Interaction : A study revealed that this compound can inhibit fungal growth in vitro and delay lesion development in infected plants by inducing the synthesis of defensive compounds like flavonoids.

- Synthesis of Neoglycotrimers : Research demonstrated the successful synthesis of N-glycoside neoglycotrimers from 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl azide. These compounds exhibited high beta-selectivity and potential therapeutic applications .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 1,2,3,4-Tetra-O-acetyl-alpha-D-glucopyranose | Similar glycosidic bond formation | Alpha-anomeric configuration |

| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Enhanced lipophilicity; potential drug carrier | Benzyl protection increases solubility |

| 2,3,4,6-Tetra-O-acetyl-D-galactopyranose | Antimicrobial properties | Galactose derivative with different reactivity |

Q & A

Q. What are the limitations of using 1,2,3,4-Tetra-<i>O</i>-acetyl-β-D-glucopyranose in <i>in vivo</i> studies, and how can they be mitigated?

- Methodological Answer : Low bioavailability due to hydrophobicity limits cellular uptake. Nanoformulation (e.g., liposomal encapsulation) or pro-drug strategies (enzymatic deprotection <i>in situ</i>) improve delivery. Toxicity screening (MTT assays) and metabolic profiling (LC-MS) identify safe dosage ranges .

Key Notes

- Synthesis Optimization : Prioritize regioselective methods (e.g., BF3·Et2O catalysis) and computational DoE .

- Data Contradictions : Use orthogonal characterization (NMR, X-ray) and control experiments to resolve kinetic discrepancies .

- Safety : Follow WGK 3 guidelines for handling (); avoid inhalation/contact using PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.